

Chemical and physical properties of isopropyl nitrite

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Isopropyl nitrite*

Cat. No.: *B026788*

[Get Quote](#)

An In-depth Technical Guide to the Chemical and Physical Properties of **Isopropyl Nitrite**

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isopropyl nitrite (2-propyl nitrite), an alkyl nitrite ester of isopropanol, is a volatile and highly flammable liquid with significant applications in organic synthesis and notable physiological effects. It serves as a potent vasodilator, a property that has led to its use as a recreational inhalant, commonly known as a "popper." In the context of chemical research, it is utilized as a reagent for nitrosation reactions and as a source of nitric oxide (NO) and isopropoxy radicals. This document provides a comprehensive overview of the chemical and physical properties of **isopropyl nitrite**, detailed experimental protocols for its synthesis and analysis, and an examination of its primary mechanism of action as a vasodilator.

Chemical and Physical Properties

Isopropyl nitrite is a clear, pale yellow oil at room temperature.^[1] It is characterized by a sweet, ethereal, or fruity odor.^{[2][3]} The compound is volatile and highly flammable, necessitating careful handling and storage.^[3] It is insoluble in water but soluble in many organic solvents, such as ethanol and ether.^{[1][2]}

Data Summary

The key quantitative physical and chemical properties of **isopropyl nitrite** are summarized in the table below for quick reference.

Property	Value	Reference(s)
Identifiers		
IUPAC Name	propan-2-yl nitrite	[4]
CAS Number	541-42-4	[1] [5]
Molecular Formula	C ₃ H ₇ NO ₂	[1] [4]
Molecular Weight	89.09 g/mol	[1] [4]
Physical Properties		
Appearance	Clear to pale yellow liquid/oil	[1] [3]
Odor	Characteristic sweet, fruity, or ethereal odor	[2] [3]
Boiling Point	39-42 °C (102-108 °F)	[1] [2] [5]
Density	0.867 - 0.8684 g/cm ³	[1] [2] [3]
Solubility in Water	Insoluble	[1]
Solubility in Solvents	Soluble in ethanol, ether	[2] [3]
Refractive Index (nD20)	~1.3520	[5] [6]
Vapor Pressure	57.6 - 61.1 kPa at 25 °C	[5]
Safety Properties		
Flash Point	-29 to -37 °C (-20 to -35 °F)	[2] [5]
GHS Hazard Statements	H225 (Highly flammable), H301/H311 (Toxic)	[3] [4]

Experimental Protocols

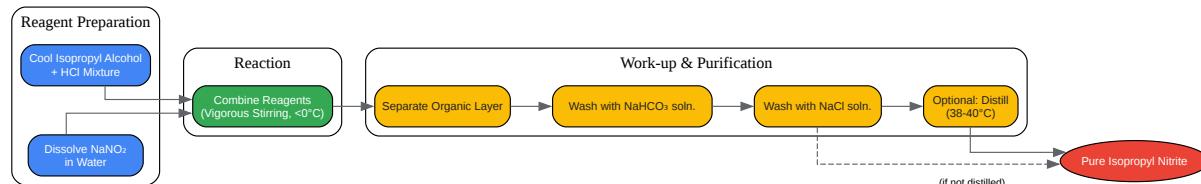
The following sections detail methodologies for the synthesis and analysis of **isopropyl nitrite**, compiled from established laboratory procedures.

Synthesis of Isopropyl Nitrite

Isopropyl nitrite is commonly synthesized via the acid-catalyzed esterification of isopropyl alcohol with a nitrite salt. The following protocol is a representative example.

Principle: Isopropyl alcohol reacts with nitrous acid, which is generated *in situ* from the reaction of sodium nitrite with a strong acid (e.g., hydrochloric acid or sulfuric acid). The reaction is performed at low temperatures to minimize the decomposition of the unstable nitrous acid and the volatile product.

Materials:


- Isopropyl alcohol (49 g, ~63 mL)
- Sodium nitrite (NaNO₂) (45 g)
- Concentrated Hydrochloric Acid (32% w/w, 93 mL)
- Sodium bicarbonate (NaHCO₃)
- Sodium chloride (NaCl)
- Distilled water
- Ice
- 500 mL flat-bottom flask with magnetic stirrer
- Dropping funnel
- Separatory funnel

Procedure:

- Preparation of Reagents:

- Prepare the acid-alcohol mixture by adding 49 g of isopropyl alcohol to 93 mL of pre-cooled 32% hydrochloric acid. Cool this mixture in a salt-ice bath.[5]
- In the 500-mL flask, dissolve 45 g of sodium nitrite in 80 mL of water with magnetic stirring. This dissolution is endothermic and will cool the solution.[5]
- Reaction:
 - Place the acid-alcohol mixture into a dropping funnel.
 - While vigorously stirring the sodium nitrite solution, add the acid-alcohol mixture in a steady stream over 10-15 minutes. Maintain the reaction temperature at or below 0 °C using the ice bath.[4][5]
 - During the addition, a yellow, oily layer of **isopropyl nitrite** will form, and reddish-brown nitrogen dioxide (NO₂) gas may be observed.[2][5] This indicates some product decomposition and the reaction should be performed in a well-ventilated fume hood.[5]
- Work-up and Purification:
 - Once the addition is complete, transfer the entire reaction mixture to a separatory funnel.
 - Allow the layers to separate and drain off the lower aqueous layer.[5]
 - Wash the upper organic layer (crude **isopropyl nitrite**) with an equal volume of a cold, saturated sodium bicarbonate solution to neutralize excess acid. Vent the separatory funnel frequently to release pressure buildup.[5][7]
 - Perform a final wash with a saturated sodium chloride solution to aid in layer separation.[2][5]
 - Separate the organic layer and dry it over anhydrous magnesium sulfate if desired.[5]
- Distillation (Optional):
 - The product can be further purified by distillation. **Isopropyl nitrite** distills at approximately 38-40 °C.[5] The yield is typically high, in the range of 87%.[5]

Logical Workflow for **Isopropyl Nitrite** Synthesis:

[Click to download full resolution via product page](#)

Caption: Workflow for the laboratory synthesis of **isopropyl nitrite**.

Analytical Methods: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile compounds like **isopropyl nitrite** and its potential impurities or degradation products.

Instrumentation:

- Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS)
- Headspace Autosampler (recommended for biological matrices)
- Capillary Column (e.g., Rtx-BAC2 or similar)

GC-MS Protocol Example: This protocol is adapted from a method for analyzing alkyl nitrites and their degradation products.

- Sample Preparation:
 - For liquid samples ("poppers"), dilute with a suitable solvent if necessary.

- For biological fluids (blood, urine), use a headspace (HS) sampling technique. Incubate the sample (e.g., at 55°C for 15 min) to allow volatile analytes to partition into the vial's headspace.[8]
- GC Conditions:
 - Injector Temperature: 200-220 °C
 - Oven Program: Hold at 35°C for 1 minute, then ramp to 200°C at a rate of 5°C/minute.[1]
 - Carrier Gas: Helium
- MS Conditions:
 - Transfer Line Temperature: 220 °C[1]
 - Ionization Mode: Electron Ionization (EI)
 - Scan Range: 25-180 amu[1]
- Data Analysis:
 - Identify **isopropyl nitrite** based on its retention time (e.g., ~3.60 min in some systems) and its characteristic mass spectrum.[9]
 - The mass spectrum of **isopropyl nitrite** will show fragmentation patterns that can be compared to library spectra for confirmation.[10]

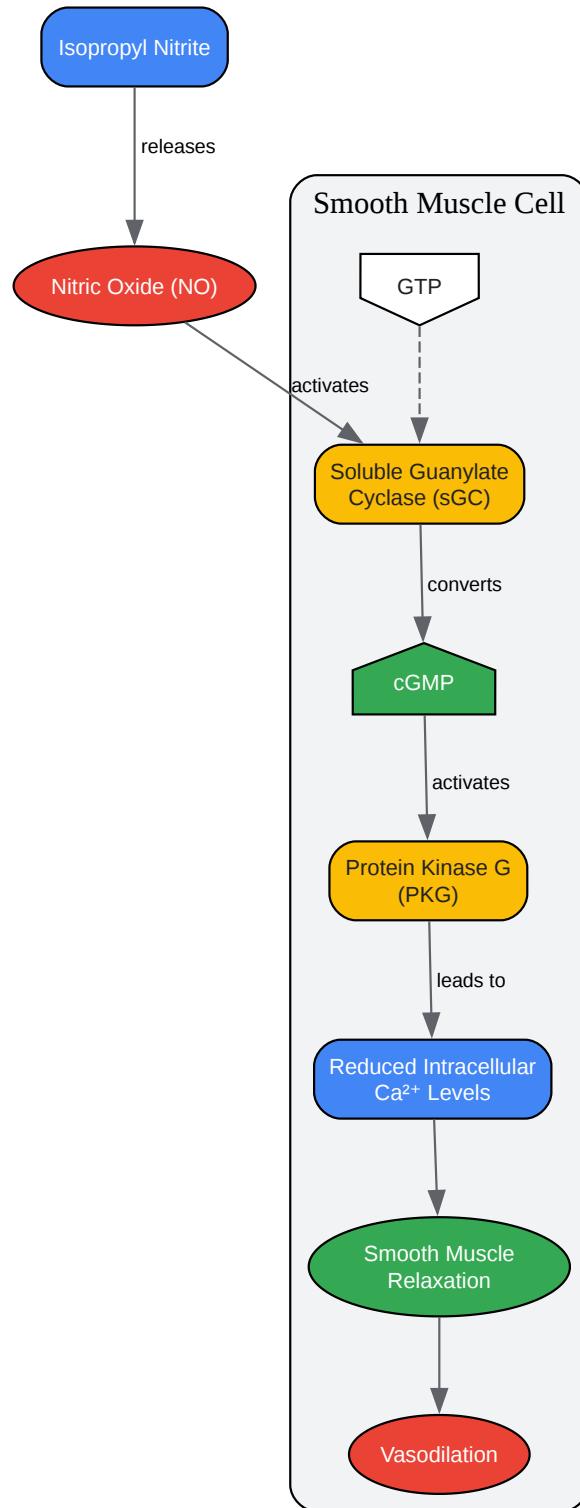
Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and identification of **isopropyl nitrite**.

- Infrared (IR) Spectroscopy: The vapor phase IR spectrum of **isopropyl nitrite** displays characteristic strong absorbance bands for the R-O-N=O group. These include peaks near 1665 cm^{-1} (assigned to the anti conformer) and 1620 cm^{-1} (assigned to the syn conformer). Another key absorbance is observed around 780 cm^{-1} due to the O-N stretch.[1][3]

- Mass Spectrometry (MS): In GC-MS analysis, **isopropyl nitrite** can be identified by its specific fragmentation pattern. While a definitive public spectrum is not readily available, analysis of related alkyl nitrites shows common fragment ions at m/e ratios of 27, 29, 30, 41, and 43.[3] The mass spectrum for synthesized **isopropyl nitrite** has been reported, allowing for library matching.[10]
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: Based on its structure, $(\text{CH}_3)_2\text{CH}-\text{O}-\text{N}=\text{O}$, the proton NMR spectrum is expected to show two signals: a doublet for the six equivalent methyl (CH_3) protons and a septet for the single methine (CH) proton. The chemical shifts would be influenced by the electronegative ONO group. For the related isobutyl nitrite, peaks appear around 1, 2, and 4.5 ppm, suggesting the methine proton of **isopropyl nitrite** would be significantly downfield.
 - ^{13}C NMR: The carbon NMR spectrum is expected to show two signals corresponding to the methyl carbons and the methine carbon. For isobutyl nitrite, the carbon attached to the ONO group appears near 75 ppm.[2]

Mechanism of Action: Vasodilation


The primary pharmacological effect of **isopropyl nitrite**, and alkyl nitrites in general, is vasodilation (the widening of blood vessels).[11] This action is mediated through the nitric oxide (NO) signaling pathway.

Signaling Pathway:

- NO Donation: **Isopropyl nitrite** acts as a prodrug that releases nitric oxide (NO) within the body.
- sGC Activation: The liberated NO diffuses into vascular smooth muscle cells and binds to the heme moiety of soluble guanylate cyclase (sGC), activating the enzyme.
- cGMP Production: Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).

- PKG Activation: The elevated intracellular concentration of cGMP activates cGMP-dependent protein kinase (PKG).
- Calcium Reduction & Relaxation: PKG phosphorylates several downstream targets, which leads to a decrease in intracellular calcium levels. This reduction in calcium causes the dephosphorylation of myosin light chains, resulting in the relaxation of the smooth muscle.
- Physiological Effect: The relaxation of vascular smooth muscle leads to vasodilation, causing a drop in blood pressure and reflex tachycardia.[\[11\]](#)

Nitric Oxide Signaling Pathway for Vasodilation:

[Click to download full resolution via product page](#)

Caption: Vasodilation pathway initiated by **isopropyl nitrite** via NO signaling.

Conclusion

Isopropyl nitrite is a chemically reactive and physiologically potent compound. Its well-defined physical properties, straightforward synthesis, and established analytical methods make it an accessible molecule for research. For drug development professionals, understanding its mechanism of action as a nitric oxide donor is key to appreciating its powerful vasodilatory effects and provides a basis for the study of NO-based therapeutics. The detailed protocols and data presented in this guide serve as a valuable technical resource for scientists working with this and related alkyl nitrites.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. spectrabase.com [spectrabase.com]
- 2. Isopropyl nitrite | 541-42-4 | Benchchem [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Isopropyl nitrite - Wikipedia [en.wikipedia.org]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. researchgate.net [researchgate.net]
- 7. n-Propyl nitrate(627-13-4) 1H NMR spectrum [chemicalbook.com]
- 8. Isopropyl nitrite | C3H7NO2 | CID 10929 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Propyl nitrite (543-67-9) for sale [vulcanchem.com]
- 10. merckindex.rsc.org [merckindex.rsc.org]
- 11. Isopropyl nitrate (1712-64-7) 1H NMR [m.chemicalbook.com]
- To cite this document: BenchChem. [Chemical and physical properties of isopropyl nitrite]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b026788#chemical-and-physical-properties-of-isopropyl-nitrite\]](https://www.benchchem.com/product/b026788#chemical-and-physical-properties-of-isopropyl-nitrite)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com